

Commercial suppliers of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxy-4-methylbenzoic acid

Cat. No.: B1451786

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An In-Depth Technical Guide to the Commercial Procurement of 3-Fluoro-5-hydroxy-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive overview of the commercial landscape for **3-Fluoro-5-hydroxy-4-methylbenzoic acid** (CAS No: 887267-08-5). It is intended for scientific professionals who require this specialized reagent for research and development purposes. Beyond a simple list of vendors, this document offers a framework for supplier evaluation, outlines critical quality control attributes, and presents a standardized workflow for procurement and verification. The primary objective is to empower researchers to source high-purity material confidently, ensuring the integrity and reproducibility of their experimental outcomes.

Compound Profile: 3-Fluoro-5-hydroxy-4-methylbenzoic acid

3-Fluoro-5-hydroxy-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The specific arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl group on the benzoic acid core—makes it a potentially valuable building block in medicinal

chemistry and materials science. The precise positioning of these substituents is critical, as even minor isomeric variations can lead to vastly different chemical and biological activities.

- IUPAC Name: **3-Fluoro-5-hydroxy-4-methylbenzoic acid**
- CAS Number: 887267-08-5[1]
- Molecular Formula: $C_8H_7FO_3$
- Molecular Weight: 170.14 g/mol
- Chemical Structure:

The synthesis of such specific substitution patterns on a benzene ring is a non-trivial process, often requiring multiple steps that can introduce regioisomeric impurities.[2] Therefore, rigorous analytical verification of commercial material is not just recommended; it is essential.

Directory of Commercial Suppliers

The following table summarizes known commercial suppliers of **3-Fluoro-5-hydroxy-4-methylbenzoic acid**. This list is not exhaustive, and availability and pricing are subject to change. Researchers should always contact suppliers directly for the most current information.

Supplier	Catalog Number	Stated Purity	Available Quantities	Notes
BLD Pharm	BD230155	>95%	mg to g scale	Often provides access to analytical data like NMR and HPLC on their website. [1]
AOBChem USA	AOB39709	>98%	250mg, 500mg, 1g, 5g	Provides sample pricing online, indicating a focus on research quantities. [3]
CHIRALEN	CHR23MA03	Not specified	Research & Development	Positions itself as a supplier for scientific advancement. [4]

Disclaimer: Inclusion in this list does not constitute an endorsement. All potential suppliers should be vetted according to the principles outlined in the following sections.

Critical Quality Attributes & Supplier Vetting

As a Senior Application Scientist, my most critical advice is this: never assume the label is correct. The burden of proof for compound identity and purity rests on the end-user. The complexity of synthesizing this specific molecule makes it prone to impurities, the most dangerous of which are regioisomers (compounds with the same formula but a different substitution pattern).

The Primacy of the Certificate of Analysis (CoA)

A supplier's Certificate of Analysis is the single most important document in procurement. However, not all CoAs are created equal. A trustworthy CoA is not a summary; it is a report of real data obtained from the specific batch of material you are purchasing.

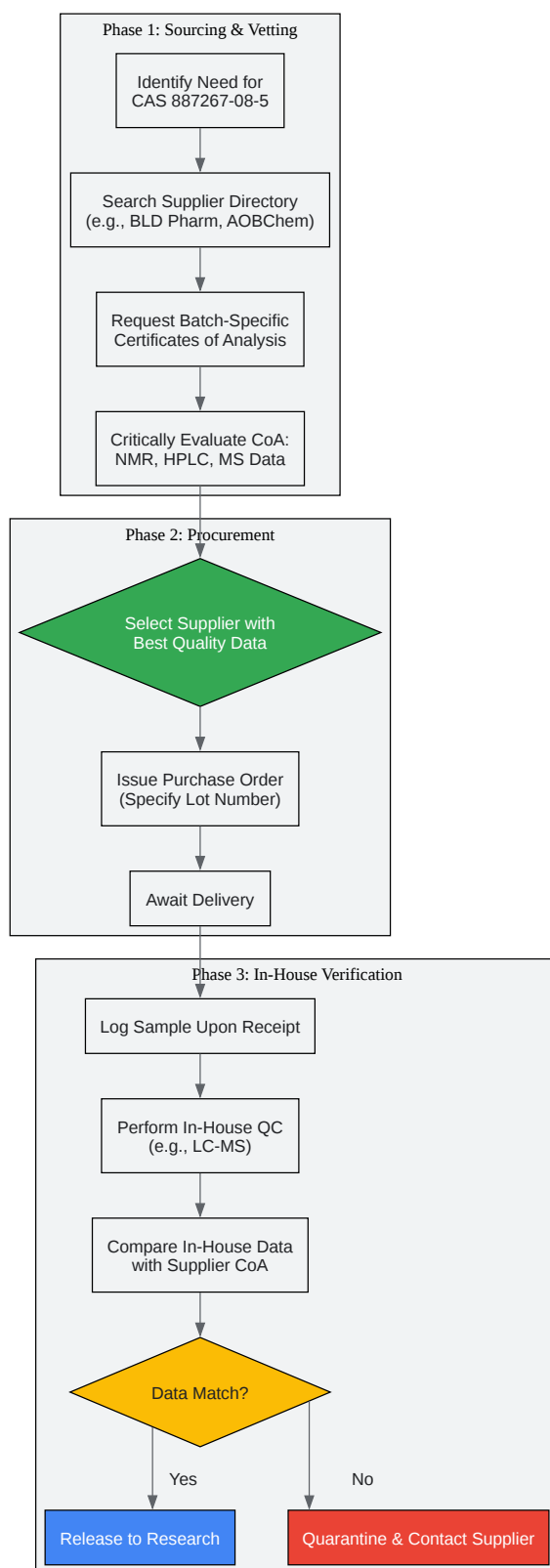
Protocol: How to Critically Evaluate a Certificate of Analysis (CoA)

- Request a Batch-Specific CoA: Do not accept a generic or "typical" CoA. Insist on the analysis for the exact lot number you will receive.
- Verify Compound Identity via Mass Spectrometry (MS):
 - Look for the mass-to-charge ratio (m/z) corresponding to the molecular ion.
 - For $C_8H_7FO_3$, the expected $[M-H]^-$ in negative ion mode is ~ 169.03 .
 - The expected $[M+H]^+$ in positive ion mode is ~ 171.04 .
 - High-resolution mass spectrometry (HRMS) is superior, as it should confirm the mass to within 5 ppm of the theoretical value.
- Confirm Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: Check for the correct number of proton signals, their splitting patterns (coupling), and integration values. The aromatic region will be most informative for confirming the substitution pattern.
 - ^{13}C NMR: Ensure the number of carbon signals matches the 8 carbons in the structure.
 - ^{19}F NMR: This is a crucial and often overlooked experiment. It should show a single fluorine signal, and its coupling to nearby protons can provide definitive proof of its location on the ring.
- Assess Purity via High-Performance Liquid Chromatography (HPLC):
 - The CoA must state the purity as determined by HPLC, not by NMR.
 - Demand to see the actual chromatogram. A single sharp peak is ideal.
 - The area-under-the-curve percentage for the main peak should be $\geq 95\%$, preferably $\geq 98\%$ for drug discovery applications.

- Pay close attention to any small "shoulder" peaks or nearby impurities, as these may be isomers.

Procurement and Verification Workflow

A systematic approach to procurement minimizes the risk of project delays and ensures data integrity. The following workflow is recommended for all critical reagents.

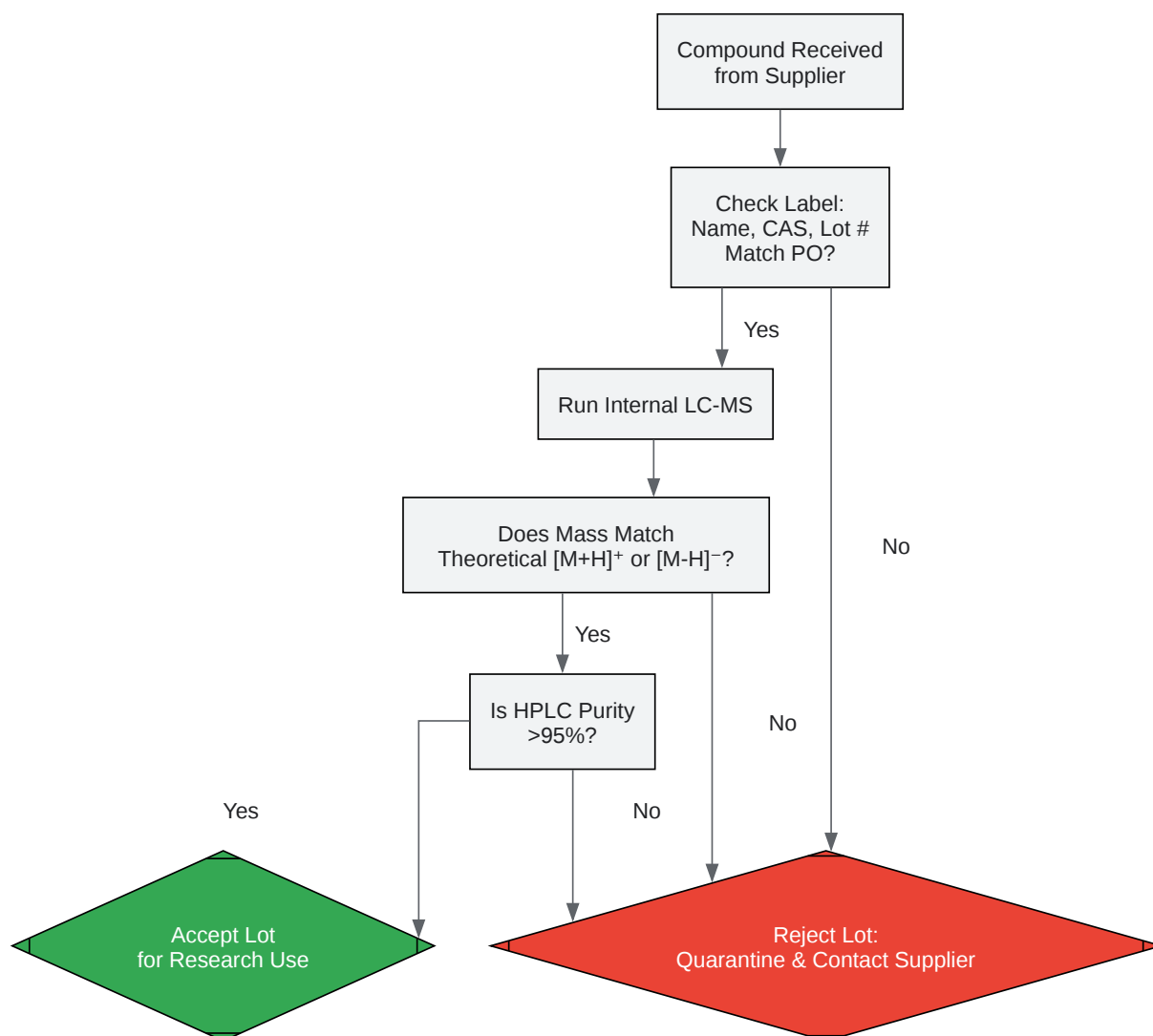


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Caption: Recommended workflow from supplier identification to material acceptance.

Decision Logic for Compound Acceptance

Upon receiving the compound, an internal verification step is crucial before committing it to experiments. This diagram outlines the decision-making process.



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Caption: Decision tree for the acceptance or rejection of a received chemical lot.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for substituted benzoic acids should be followed:

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The procurement of specialized chemical reagents like **3-Fluoro-5-hydroxy-4-methylbenzoic acid** requires a diligent, evidence-based approach. The reliability of research data is directly linked to the quality of the starting materials. By moving beyond simple catalog orders and adopting a workflow of rigorous supplier vetting and in-house verification, researchers can safeguard the integrity of their work and accelerate the pace of discovery. Always prioritize suppliers who provide transparent, batch-specific analytical data.

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References

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